

Morelloflavone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Morelloflavone

Cat. No.: B10819865

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An In-depth Examination of the Biflavonoid **Morelloflavone**, Including its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols.

Abstract

Morelloflavone, a naturally occurring biflavonoid predominantly found in the *Garcinia* genus, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of **Morelloflavone**, including its chemical identity, and a detailed exploration of its biological effects, supported by quantitative data. Furthermore, this document outlines detailed protocols for key experimental assays and visual representations of its mechanism of action to facilitate further research and drug development endeavors.

Chemical and Physical Properties

Morelloflavone is a biflavonoid composed of apigenin and luteolin moieties. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Reference
CAS Number	16851-21-1	[1][2]
Molecular Formula	C30H20O11	[1][2]
Molecular Weight	556.48 g/mol	[1]

Biological Activities and Quantitative Data

Morelloflavone exhibits a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and enzyme-inhibiting properties. The following tables summarize key quantitative data from various studies.

Anti-Angiogenic and Anti-Tumor Activity

Morelloflavone has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It also directly impacts cancer cell viability and proliferation.

Parameter	Cell Line/Model	Value	Reference
IC50 (VEGF-induced endothelial cell viability)	Human Umbilical Vein Endothelial Cells (HUVECs)	20 $\mu\text{mol/L}$	
Cell Cycle Arrest (G0/G1 phase)	HUVECs	Decrease from 82.06% to 50.23%	
Cell Cycle Arrest (G2/M phase)	HUVECs	Increase from 12.57% to 29.99%	

Enzyme Inhibition

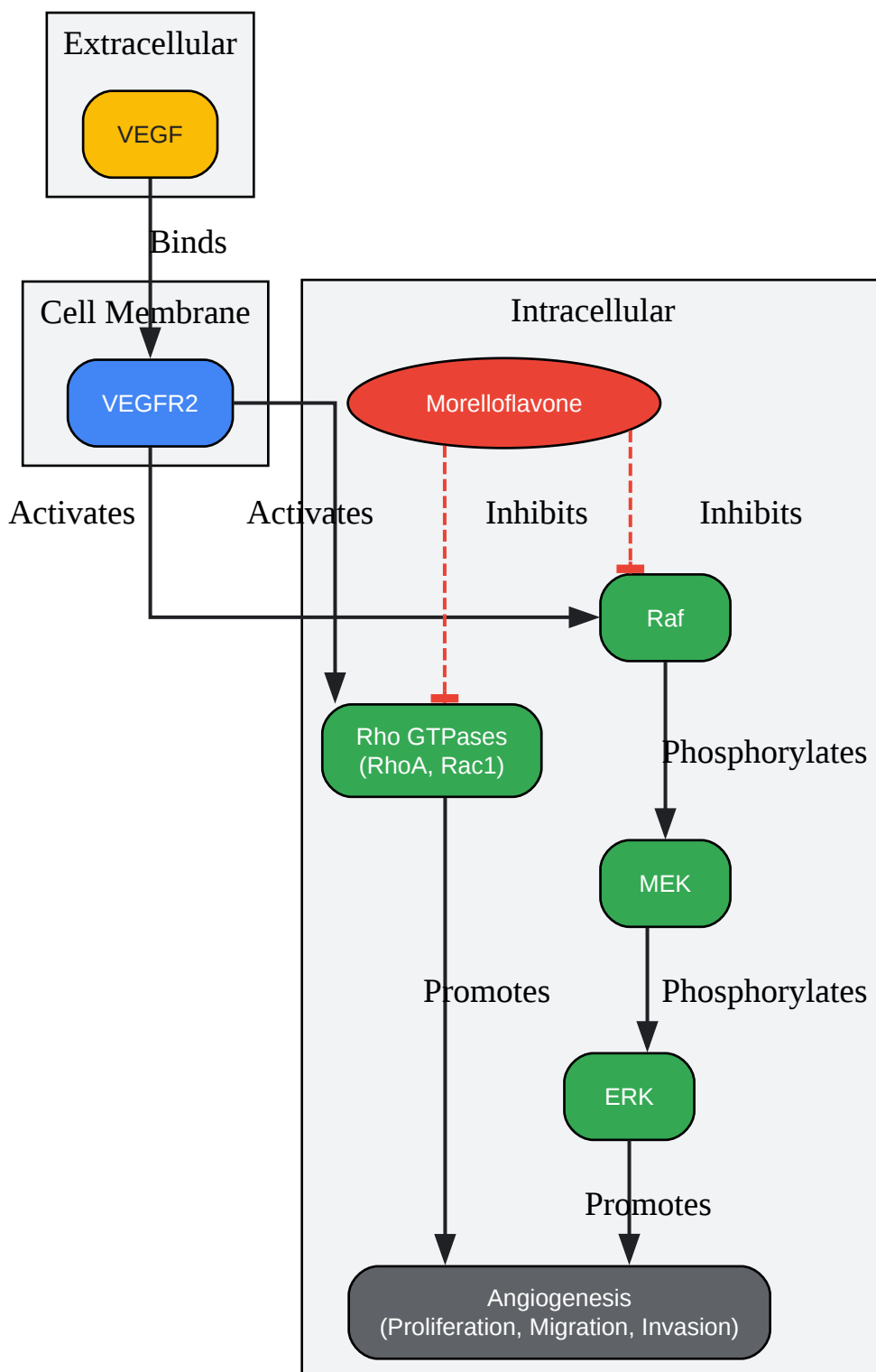
Morelloflavone is a known inhibitor of several key enzymes, including HMG-CoA reductase, which is a rate-limiting enzyme in cholesterol biosynthesis.

Enzyme	Substrate/Condition	Inhibition Constant (Ki)	Reference
HMG-CoA Reductase	HMG-CoA	$80.87 \pm 0.06 \mu\text{M}$	[3]
HMG-CoA Reductase	NADPH	$103 \pm 0.07 \mu\text{M}$	[3]

Signaling Pathways and Mechanisms of Action

Morelloflavone exerts its anti-angiogenic effects by targeting key signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF)-induced Rho GTPases and Extracellular

Signal-Regulated Kinase (ERK) pathways.



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Morelloflavone's inhibition of the VEGF-induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Morelloflavone**.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of **Morelloflavone** on the viability of endothelial or cancer cells.

Materials:

- 96-well plates
- Cells of interest (e.g., HUVECs)
- Complete culture medium
- **Morelloflavone** stock solution
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
- Prepare serial dilutions of **Morelloflavone** in culture medium.
- Remove the medium from the wells and add 100 μ L of the **Morelloflavone** dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of **Morelloflavone** on cell cycle distribution.

Materials:

- 6-well plates
- Cells of interest
- **Morelloflavone**
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A (100 μ g/mL)
- Propidium Iodide (PI) staining solution (50 μ g/mL)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **Morelloflavone** for the desired time.
- Harvest the cells by trypsinization and wash with ice-cold PBS.

- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in 500 µL of PBS.
- Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
- Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
- Analyze the samples using a flow cytometer.
- Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.

Western Blot Analysis for ERK Pathway

Objective: To determine the effect of **Morelloflavone** on the phosphorylation of ERK.

Materials:

- Cells of interest
- **Morelloflavone**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **Morelloflavone** and then lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) for normalization.

HMG-CoA Reductase Activity Assay

Objective: To measure the inhibitory effect of **Morelloflavone** on HMG-CoA reductase activity.

Materials:

- Recombinant HMG-CoA reductase
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
- HMG-CoA substrate

- NADPH
- **Morelloflavone**
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme.
- Add different concentrations of **Morelloflavone** or a vehicle control to the reaction mixture.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the reaction by adding the HMG-CoA substrate.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction velocity (V_0) for each concentration of **Morelloflavone**.
- Determine the type of inhibition and the inhibition constant (K_i) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Conclusion

Morelloflavone is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides foundational information and detailed experimental protocols to aid researchers in their exploration of **Morelloflavone**'s mechanisms of action and its potential applications in drug discovery and development. The provided data and methodologies offer a solid starting point for designing and conducting robust scientific studies.

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References

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